N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide
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Overview
Description
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide is a complex organic compound that features a combination of aromatic rings, a carbamothioyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with 4-nitrobenzoyl chloride to form 4-(4-chlorophenoxy)nitrobenzene. This intermediate is then reduced to 4-(4-chlorophenoxy)aniline. The next step involves the reaction of 4-(4-chlorophenoxy)aniline with 3-fluorobenzoyl isothiocyanate to yield the final product, this compound. The reaction conditions typically include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry ether or tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are conducted in the presence of catalysts like sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-chlorobenzamide
- N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-bromobenzamide
- N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-iodobenzamide
Uniqueness
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O2S/c21-14-4-8-17(9-5-14)26-18-10-6-16(7-11-18)23-20(27)24-19(25)13-2-1-3-15(22)12-13/h1-12H,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBXYFMOVYLBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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